molecular formula C18H13NO5 B7421214 Methyl 3-[2-(4-cyanobenzoyl)oxyacetyl]benzoate

Methyl 3-[2-(4-cyanobenzoyl)oxyacetyl]benzoate

Cat. No.: B7421214
M. Wt: 323.3 g/mol
InChI Key: AHUUSVBSNNWOKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[2-(4-cyanobenzoyl)oxyacetyl]benzoate is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[2-(4-cyanobenzoyl)oxyacetyl]benzoate typically involves multiple stepsThe reaction conditions often require the use of a Lewis acid catalyst such as aluminum chloride and an inert solvent like dichloromethane .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature and pressure can significantly improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[2-(4-cyanobenzoyl)oxyacetyl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 3-[2-(4-cyanobenzoyl)oxyacetyl]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its role in drug development and as a precursor for pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-[2-(4-cyanobenzoyl)oxyacetyl]benzoate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups involved. The pathways include nucleophilic attack on electrophilic centers or coordination with metal catalysts in catalytic cycles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[2-(4-cyanobenzoyl)oxyacetyl]benzoate is unique due to its combination of ester, nitrile, and benzoyl functional groups, which provide a versatile platform for various chemical transformations. This makes it particularly valuable in synthetic organic chemistry and materials science .

Properties

IUPAC Name

methyl 3-[2-(4-cyanobenzoyl)oxyacetyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO5/c1-23-17(21)15-4-2-3-14(9-15)16(20)11-24-18(22)13-7-5-12(10-19)6-8-13/h2-9H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHUUSVBSNNWOKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C(=O)COC(=O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.